4-(But-3-yn-1-yloxy)benzoic acid
Overview
Description
4-(But-3-yn-1-yloxy)benzoic acid is an organic compound with the molecular formula C11H10O3 It features a benzoic acid core substituted with a but-3-yn-1-yloxy group at the para position
Mechanism of Action
Target of Action
It is designed for use in peptide photoaffinity labeling, a technique used to investigate the interactions between bioactive peptides and their targets .
Mode of Action
4-(But-3-yn-1-yloxy)benzoic acid, also known as Abpa, is a clickable, photoreactive amino acid. It contains a photoreactive benzophenone and a terminal alkyne. The terminal alkyne acts as a ‘clickable’ handle reporter, allowing for the fast attachment of other functional groups via a ‘click’ reaction . This compound is used to create a photoaffinity probe by a single amino acid substitution during peptide synthesis .
Biochemical Pathways
It’s worth noting that the compound is used in the study of peptide ligand-receptor interactions .
Result of Action
Its design allows it to retain bioactivity while being used as a photoaffinity probe .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(But-3-yn-1-yloxy)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-hydroxybenzoic acid and but-3-yn-1-ol.
Esterification Reaction: The hydroxyl group of 4-hydroxybenzoic acid reacts with but-3-yn-1-ol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the ester intermediate.
Hydrolysis: The ester intermediate is then hydrolyzed under acidic or basic conditions to yield this compound.
Industrial Production Methods: Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 4-(But-3-yn-1-yloxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The alkyne group can be reduced to alkenes or alkanes using hydrogenation reactions.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO) or osmium tetroxide (OsO) for oxidation of the alkyne group.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas for hydrogenation.
Substitution: Halogenating agents like bromine (Br) for electrophilic aromatic substitution.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alkenes or alkanes.
Substitution: Halogenated benzoic acid derivatives.
Scientific Research Applications
4-(But-3-yn-1-yloxy)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.
Comparison with Similar Compounds
4-(But-2-yn-1-yloxy)benzoic acid: Similar structure but with a different alkyne position.
4-(Prop-2-yn-1-yloxy)benzoic acid: Shorter alkyne chain.
4-(But-3-en-1-yloxy)benzoic acid: Alkyne replaced with an alkene.
This detailed overview should provide a comprehensive understanding of 4-(But-3-yn-1-yloxy)benzoic acid, its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
4-but-3-ynoxybenzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-2-3-8-14-10-6-4-9(5-7-10)11(12)13/h1,4-7H,3,8H2,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBXYIDRHSXLQFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCOC1=CC=C(C=C1)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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